2,2-DI(Acetoxymethyl)propionyl chloride

Description

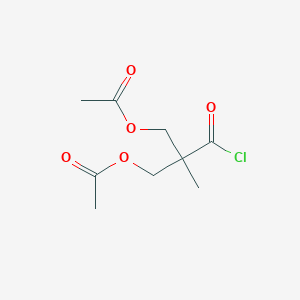

Structure

3D Structure

Properties

IUPAC Name |

[2-(acetyloxymethyl)-3-chloro-2-methyl-3-oxopropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO5/c1-6(11)14-4-9(3,8(10)13)5-15-7(2)12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNTYUTVZBEQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(COC(=O)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600294 | |

| Record name | 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17872-59-2 | |

| Record name | 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Di Acetoxymethyl Propionyl Chloride

Established Synthetic Routes from Carboxylic Acid Precursors

The primary and most established route for the synthesis of 2,2-DI(Acetoxymethyl)propionyl chloride begins with its corresponding carboxylic acid, 2,2-Bis(acetoxymethyl)propionic acid. The key transformation in this process is the halogenation of the carboxylic acid moiety.

Synthesis from 2,2-Bis(acetoxymethyl)propionic Acid via Halogenation

The conversion of 2,2-Bis(acetoxymethyl)propionic acid to its acyl chloride derivative is a standard procedure in organic synthesis. This transformation is typically achieved by treating the carboxylic acid with a suitable halogenating agent. The most common and effective reagent for this purpose is thionyl chloride (SOCl₂). libretexts.org

CH₃C(CH₂OOCCH₃)₂COOH + SOCl₂ → CH₃C(CH₂OOCCH₃)₂COCl + SO₂ + HCl

This method is widely favored due to its efficiency and the ease of separating the desired acyl chloride from the reaction byproducts. chemguide.co.ukresearchgate.net

Investigation of Alternative Halogenating Agents and Reaction Conditions

While thionyl chloride is the most prevalent halogenating agent, other reagents can also be employed for the conversion of carboxylic acids to acyl chlorides. These include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). chemguide.co.ukquora.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids to produce the corresponding acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride. chemguide.co.uk The reaction is generally vigorous and requires careful control of the reaction conditions.

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride provides a milder alternative to thionyl chloride. chemicalbook.com The byproducts of this reaction, carbon dioxide and carbon monoxide, are gaseous, facilitating product isolation.

The choice of halogenating agent can be influenced by the scale of the reaction, the sensitivity of other functional groups present in the molecule, and the desired purity of the final product.

Precursor Chemistry and Derivatization

Synthesis of 2,2-Bis(hydroxymethyl)propionic Acid and its Acetylation

2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) is a commercially available and versatile building block in polymer chemistry. proquest.commerckmillipore.comlookchem.com It possesses two primary hydroxyl groups and one carboxylic acid group, making it an ideal starting point for various derivatizations. chemspider.comchemicalbook.comtcichemicals.com

The synthesis of 2,2-Bis(acetoxymethyl)propionic acid involves the acetylation of the two hydroxyl groups of bis-MPA. This is typically achieved by reacting bis-MPA with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable catalyst or base.

A continuous process for the preparation of (S)-2-acetyloxypropionic acid from an aqueous solution of lactic acid and acetic anhydride in acetic acid has been described. google.com This precursor is then used to prepare (S)-2-acetyloxypropionic acid chloride, a key intermediate for certain pharmaceuticals. google.com

Functional Group Interconversions Leading to the Propionyl Chloride Moiety

The final and crucial step in the synthesis is the conversion of the carboxylic acid group of 2,2-Bis(acetoxymethyl)propionic acid into the propionyl chloride moiety. As detailed in section 2.1.1, this is a functional group interconversion from a carboxylic acid to an acyl chloride. vanderbilt.edu

This transformation is a cornerstone of organic synthesis, enabling the activation of the carboxyl group for subsequent reactions, such as esterifications and amidations. sigmaaldrich.com The high reactivity of the acyl chloride makes it a valuable intermediate in the synthesis of more complex molecules.

Optimization of Reaction Parameters and Yields

The efficiency of the synthesis of this compound is dependent on the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the halogenation step, the reaction is often carried out in an inert solvent such as dichloromethane (B109758) or chloroform (B151607) to facilitate handling and purification. The reaction temperature is typically kept low initially and may be raised to drive the reaction to completion.

In a continuous process for synthesizing propionyl chloride, a microchannel reactor was utilized with specific catalysts to improve reaction activity and yield. google.com This method resulted in a final product yield of up to 97.28% with a purity of 99.5%. google.com Another preparation method for propionyl chloride from propionic acid and phosphorus trichloride (B1173362) reported a yield of 95%. chemicalbook.com

The purification of the final product, this compound, is usually achieved by distillation under reduced pressure to prevent decomposition. Careful control of these parameters is essential to maximize the yield and purity of the desired product.

Reactivity and Mechanistic Insights in Organic Transformations

Nucleophilic Acyl Substitution Reactions

The cornerstone of 2,2-DI(Acetoxymethyl)propionyl chloride's reactivity is the nucleophilic acyl substitution pathway. libretexts.orglibretexts.org This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, resulting in the formation of a new acyl compound and regenerating the carbonyl double bond. masterorganicchemistry.comyoutube.com The high reactivity of acyl chlorides, in general, stems from the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic. savemyexams.com

This compound is an effective acylating agent for the synthesis of esters and amides. These reactions typically proceed rapidly and often exothermically.

Esterification : The reaction with alcohols or phenols yields the corresponding esters. This process, known as alcoholysis, is a common and efficient method for ester synthesis, often favored over Fischer esterification with carboxylic acids due to its higher reactivity and irreversible nature. savemyexams.com The reaction generally proceeds at room temperature and may be carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the hydrogen chloride (HCl) byproduct. youtube.com

Reaction with Alcohols: R'-OH + (CH₃COOCH₂)₂C(CH₃)COCl → (CH₃COOCH₂)₂C(CH₃)COOR' + HCl

Reaction with Phenols: Ar-OH + (CH₃COOCH₂)₂C(CH₃)COCl → (CH₃COOCH₂)₂C(CH₃)COOAr + HCl

Amide Formation : Ammonia, primary amines, and secondary amines react readily with this compound to form primary, secondary (N-substituted), and tertiary (N,N-disubstituted) amides, respectively. savemyexams.comjackwestin.com This reaction, termed aminolysis, is typically fast and high-yielding. fishersci.it Due to the formation of HCl, two equivalents of the amine are often used—one as the nucleophile and the second to neutralize the acid. Alternatively, an external base can be used. fishersci.it

Reaction with Ammonia: NH₃ + (CH₃COOCH₂)₂C(CH₃)COCl → (CH₃COOCH₂)₂C(CH₃)CONH₂ + HCl

Reaction with Primary Amines: R'-NH₂ + (CH₃COOCH₂)₂C(CH₃)COCl → (CH₃COOCH₂)₂C(CH₃)CONHR' + HCl

The reactivity of an acyl chloride is generally greater than that of other carboxylic acid derivatives such as anhydrides, esters, and amides. libretexts.org Consequently, this compound is expected to react with a broad spectrum of nucleophiles. The general order of reactivity for common nucleophiles is influenced by factors like basicity, polarizability, and steric hindrance.

One of the most common reactions for highly reactive acyl chlorides is hydrolysis. savemyexams.com Contact with water leads to a vigorous reaction that hydrolyzes the acyl chloride back to the corresponding carboxylic acid, 2,2-di(acetoxymethyl)propionic acid, with the evolution of HCl gas. youtube.comphysicsandmathstutor.com This reactivity necessitates that reactions involving this compound be conducted under anhydrous conditions.

Below is an interactive table summarizing the expected reactivity of this compound with various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Product Type | General Reactivity |

| Water | H₂O | Carboxylic Acid | Very High / Vigorous |

| Alcohols | R'OH (e.g., Ethanol) | Ester | High |

| Phenols | ArOH (e.g., Phenol) | Phenolic Ester | High |

| Amines (Primary) | R'NH₂ (e.g., Methylamine) | N-Substituted Amide | Very High |

| Ammonia | NH₃ | Primary Amide | Very High |

| Carboxylates | R'COO⁻ (e.g., Acetate) | Acid Anhydride (B1165640) | Moderate to High |

| Thiols | R'SH | Thioester | Moderate |

Role in Acylation Strategies

Acyl chlorides are fundamental reagents in various acylation strategies aimed at introducing an acyl group onto a molecule. studymind.co.uk this compound can serve as a building block in these synthetic methodologies.

While this compound itself is an achiral molecule, its scaffold can be conceptually adapted for enantioselective processes. Enantioselective acylation is a powerful tool for the kinetic resolution of racemic mixtures of alcohols and amines. nih.gov In such a strategy, a chiral acylating agent is used to selectively react with one enantiomer of the substrate at a faster rate than the other.

Although no specific research detailing the use of this compound in enantioselective acylation is available, related strategies provide a blueprint. For instance, chiral catalysts have been developed to work in conjunction with acylating agents to achieve high enantioselectivity. nih.gov A hypothetical chiral derivative of the this compound scaffold could potentially be employed as a bulky chiral acylating agent for differentiating between enantiomeric nucleophiles.

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to synthesize aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.orgsigmaaldrich.com

This compound can function as the acylating agent in this reaction. The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring.

Ar-H + (CH₃COOCH₂)₂C(CH₃)COCl --(Lewis Acid)--> Ar-CO-C(CH₃)(CH₂OOCCH₃)₂ + HCl

A potential complication in using this compound in Friedel-Crafts reactions is the presence of the two ester carbonyl groups. These Lewis basic sites could compete with the acyl chloride for coordination to the Lewis acid catalyst, potentially requiring a stoichiometric amount or more of the catalyst. organic-chemistry.org Furthermore, intramolecular reactions or rearrangements could occur, depending on the specific substrate and reaction conditions. masterorganicchemistry.comnih.gov Research on related systems shows that esters can sometimes be used as acylating agents themselves under specific catalytic conditions, highlighting the complex interplay between functional groups and Lewis acids. organic-chemistry.org

| Catalyst | Typical Arenes | Conditions | Notes |

| AlCl₃ | Benzene, Toluene, Anisole | Anhydrous, often in a non-polar solvent (e.g., CS₂, CH₂Cl₂) | Standard, highly active catalyst. libretexts.org |

| FeCl₃ | Activated arenes | Milder conditions than AlCl₃ | Less reactive but sometimes more selective. |

| H-β Zeolites | Anisole, 2-Methylnaphthalene | Heterogeneous, often higher temperatures | Offers advantages in catalyst recovery and reuse. researchgate.net |

| InBr₃ / Me₂HSiCl | Various arenes | Used when starting from esters, not acyl chlorides. organic-chemistry.org | Illustrates alternative catalytic systems for acylation. |

Specific Reaction Pathways Involving the Acetoxymethyl Ester Linkage

The acetoxymethyl (AM) groups are ester functionalities and are generally stable under neutral and mildly acidic conditions. nih.gov However, they are susceptible to hydrolysis under strongly acidic or, more commonly, basic conditions. This reactivity is distinct from the much higher reactivity of the acyl chloride.

The hydrolysis of the ester linkages would proceed via saponification under basic conditions (e.g., heating with aqueous sodium hydroxide). This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, leading to the cleavage of the acyl-oxygen bond to yield a carboxylate (acetate) and an alcohol. physicsandmathstutor.com In the context of this compound, if the acyl chloride were first converted to a more stable derivative (like an ester or amide), subsequent treatment with a strong base would hydrolyze the two acetoxymethyl esters to yield a diol derivative.

This type of cleavage is utilized in medicinal chemistry and biochemistry, where acetoxymethyl ethers and esters are employed as motifs that are cleaved by cellular esterases to release a parent molecule. nih.gov While the primary reactivity of this compound is at the acyl chloride position, the potential for subsequent or undesired hydrolysis of the ester groups during reaction workups or further synthetic steps must be considered, particularly when using aqueous base. physicsandmathstutor.com

Cleavage and Derivatization of Acetoxymethyl Moieties

The reactivity of the acetoxymethyl (AM) groups in this compound is characteristic of acetoxymethyl esters. These moieties can undergo cleavage through several pathways, most notably hydrolysis, and can be modified through derivatization reactions such as transesterification. However, it is critical to note that the propionyl chloride functional group is exceptionally reactive toward nucleophiles. Consequently, any reaction involving nucleophilic reagents like water or alcohols will preferentially occur at the acyl chloride center before affecting the acetoxymethyl esters.

Cleavage of Acetoxymethyl Groups

The primary cleavage mechanism for acetoxymethyl esters is hydrolysis, which can be catalyzed by acid or base, or mediated by enzymes. aatbio.comresearchgate.net The process occurs in two distinct steps:

Ester Hydrolysis : The first step is the hydrolysis of the terminal acetate (B1210297) portion of the moiety. This reaction yields an unstable hydroxymethyl ester intermediate (a hemiacetal ester). researchgate.netnih.gov

Decomposition : The hemiacetal intermediate rapidly and spontaneously decomposes to release the parent carboxylic acid, along with formaldehyde. researchgate.netthermofisher.com

Under acidic conditions, the carbonyl oxygen of the acetate is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.comchemistrysteps.com All steps in this pathway are generally reversible. chemistrysteps.com

Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetate group, forming a tetrahedral intermediate. youtube.com The subsequent elimination of the hydroxymethyl group is followed by an acid-base reaction where the generated carboxylic acid is deprotonated by the base. This final deprotonation step is irreversible and drives the reaction to completion, making base-catalyzed hydrolysis a more common and efficient method for complete cleavage. chemistrysteps.com

Enzymatic cleavage is also a significant pathway, particularly in biological contexts. Non-specific esterases present in cells can efficiently hydrolyze the acetoxymethyl ester, releasing the active compound intracellularly. aatbio.comthermofisher.com This property is widely exploited in the design of prodrugs and fluorescent probes to facilitate cell membrane permeation. aatbio.comontosight.ai

Derivatization of Acetoxymethyl Moieties

Derivatization involves the chemical modification of a functional group. For the acetoxymethyl esters, the most relevant derivatization reaction is transesterification.

Transesterification: This process involves the exchange of the alkoxy group of an ester with an alcohol, and it can be catalyzed by either acids or bases. wikipedia.org

Acid-Catalyzed Transesterification : The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack from a new alcohol molecule. This process is an equilibrium, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification : A strong base, typically an alkoxide corresponding to the desired alcohol, is used as the nucleophile. The alkoxide attacks the ester's carbonyl carbon to form a tetrahedral intermediate, which then expels the original alkoxy group. wikipedia.orgmasterorganicchemistry.com

For this compound specifically, any attempt at transesterification would first lead to a reaction at the highly electrophilic propionyl chloride group. The incoming alcohol would rapidly form an ester at this position before any transesterification of the less reactive acetoxymethyl groups could occur. Therefore, selective derivatization of the acetoxymethyl moieties would necessitate prior conversion of the acyl chloride into a less reactive functional group. Other derivatization strategies, such as alkylation or acylation, generally target active hydrogens on alcohols or amines and would be more applicable after the complete cleavage of the acetoxymethyl groups to reveal the underlying diol structure. gcms.czlibretexts.org

Stability Considerations of the Acetoxymethyl Group in Different Reaction Environments

The stability of the acetoxymethyl group is highly dependent on the chemical environment. While this group is designed to be cleaved under specific conditions, it offers greater chemical stability compared to simple acetate esters. nih.gov The insertion of the oxygen-methylene bridge insulates the labile ester from the rest of the molecule, contributing to its enhanced stability. nih.gov

Acetoxymethyl esters are generally stable under neutral, anhydrous conditions, which is why they should be stored desiccated, often at low temperatures. thermofisher.com The presence of moisture, even from atmospheric humidity, can lead to spontaneous hydrolysis over time. thermofisher.com The stability is significantly reduced under either acidic or basic aqueous conditions, which promote hydrolysis. ontosight.ai In biological settings, the presence of extracellular and intracellular esterases leads to rapid enzymatic cleavage. nih.gov For instance, studies on various AM-ester probes have shown half-lives of over an hour in buffer solutions, but this can decrease to minutes or less in plasma due to high esterase activity. nih.gov

The following table summarizes the stability of the acetoxymethyl functional group in various chemical environments.

| Reaction Environment | Stability of Acetoxymethyl Group | Primary Mechanism of Decomposition | Notes |

|---|---|---|---|

| Neutral Aqueous Solution (e.g., DPBS buffer) | Moderately Stable to Slow Decomposition | Spontaneous Hydrolysis | Slow, spontaneous hydrolysis occurs. Half-life can be greater than one hour for some compounds. nih.govnih.gov |

| Acidic Aqueous Solution (e.g., pH < 5) | Unstable | Acid-Catalyzed Hydrolysis | Hydrolysis is accelerated compared to neutral conditions. ontosight.ai |

| Basic Aqueous Solution (e.g., pH > 8) | Highly Unstable | Base-Promoted Hydrolysis (Saponification) | Reaction is rapid and irreversible, leading to complete cleavage. thermofisher.comchemistrysteps.com |

| Anhydrous Aprotic Solvents (e.g., DMSO, Acetonitrile) | High Stability | None (in absence of contaminants) | Moisture must be strictly excluded to prevent decomposition during storage. thermofisher.com |

| Protic Solvents (e.g., Methanol, Ethanol) | Limited Stability | Transesterification / Solvolysis | Can undergo slow acid- or base-catalyzed transesterification. wikipedia.org |

| Biological Media (e.g., Cell Culture Media, Plasma) | Unstable | Enzymatic Hydrolysis | Rapidly cleaved by non-specific esterases. aatbio.comnih.gov |

Advanced Synthetic Applications and Molecular Scaffolds

Application in the Construction of Dendritic Architectures and Hyperbranched Polymers

The unique structural characteristics of 2,2-DI(Acetoxymethyl)propionyl chloride, featuring a reactive acyl chloride group and two protected hydroxyl functionalities, position it as a valuable monomer in the synthesis of complex polymeric structures such as dendrimers and hyperbranched polymers. These macromolecules are of significant interest due to their distinct properties, including low viscosity, high solubility, and a high density of terminal functional groups.

Role as a Monomer in Dendrimer Synthesis

Dendrimers are perfectly branched, monodisperse macromolecules with a symmetrical, tree-like structure. nih.gov Their synthesis requires a stepwise and controlled approach, which can be either divergent or convergent. nih.gov While direct literature citing this compound in dendrimer synthesis is scarce, its structural analogue, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), is a widely used building block for aliphatic polyester (B1180765) dendrimers. researchgate.netmdpi.comuc.pt

The synthesis of dendrimers from bis-MPA typically involves the protection of the hydroxyl groups, activation of the carboxylic acid, and subsequent reaction with a multifunctional core, followed by deprotection and further branching. The use of this compound could potentially streamline this process. The acyl chloride provides a highly reactive site for coupling reactions, while the acetoxymethyl groups are protected hydroxyls that can be deprotected in a subsequent step to allow for the next generation of branching. This approach could reduce the number of synthetic steps required for the construction of dendritic architectures. nih.gov

Controlled Polymerization Strategies

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comrsc.orgacs.org Acyl chlorides can be utilized as initiators in certain controlled polymerization processes. For instance, tosyl chloride has been employed as an initiator in the ATRP of methacrylates. researchgate.net

The structure of this compound suggests its potential as a multifunctional initiator for controlled radical polymerizations. The acyl chloride moiety could initiate the polymerization of vinyl monomers, leading to the formation of a polymer chain. The two acetoxymethyl groups at the alpha-position could then be deprotected to reveal hydroxyl groups, which can be further functionalized or used to initiate the growth of additional polymer chains, leading to the formation of star or branched polymers. This strategy offers a pathway to novel hyperbranched structures with a high degree of control over the final architecture. frontiersin.orgresearchgate.net

Table 1: Potential Role of this compound in Polymer Synthesis

| Polymer Architecture | Proposed Role of this compound | Key Features of the Resulting Polymer |

| Dendrimers | AB2-type monomer after deprotection | Perfectly branched, monodisperse, high density of surface functional groups. |

| Hyperbranched Polymers | Self-condensing vinyl polymerization initiator | Highly branched, polydisperse, globular morphology. frontiersin.orgresearchgate.net |

| Star Polymers | Multifunctional initiator | Multiple polymer arms emanating from a central core, controlled arm length. |

Building Block for Heterocyclic Systems and Complex Organic Molecules

The reactivity of the acyl chloride and the presence of the protected diol functionality make this compound a versatile precursor for the synthesis of various heterocyclic systems and other intricate organic molecules.

Synthesis of 1,3-Oxathiolane (B1218472) Derivatives

1,3-Oxathiolane rings are important structural motifs found in a number of biologically active compounds, including antiviral nucleoside analogues like lamivudine (B182088) and emtricitabine. researchgate.netnih.gov The synthesis of these heterocycles often involves the condensation of a carbonyl compound or its equivalent with a mercaptoalkanol.

A key intermediate in the synthesis of certain 1,3-oxathiolane nucleoside analogues is (±)-2,2-bis(acetoxymethyl)-5-ethoxy-1,3-thioxalane. nih.gov This compound has been synthesized through the cyclocondensation of an acetylated 1,3-dihydroxyacetone (B48652) dimer with 2-mercaptoacetaldehyde diethyl acetal. nih.gov While not a direct use of this compound, this demonstrates the incorporation of the 2,2-bis(acetoxymethyl) moiety into a 1,3-oxathiolane scaffold. The propionyl chloride could potentially be converted to a suitable precursor for a similar cyclization reaction, for example, by reduction to the corresponding aldehyde.

Precursor for N-Acyl Thiazinanethiones in Asymmetric Synthesis

N-acyl thiazinanethiones are valuable chiral auxiliaries in asymmetric synthesis, facilitating stereoselective carbon-carbon bond formation. researchgate.netub.edu The synthesis of these compounds is typically achieved by the acylation of 1,3-thiazinane-2-thione. researchgate.netub.edu Acyl chlorides are common reagents for this N-acylation reaction, which proceeds in the presence of a base such as triethylamine. researchgate.netub.edu

Given the general reactivity of acyl chlorides in this transformation, this compound could serve as an effective acylating agent for 1,3-thiazinane-2-thione. The resulting N-acyl thiazinanethione would bear the 2,2-bis(acetoxymethyl)propyl group, introducing a functional handle that could be further elaborated after the asymmetric transformation.

Integration into Biologically Relevant Chemical Scaffolds, such as Azapeptides and Nucleoside Analogues

Azapeptides are peptidomimetics where one or more α-carbons of the peptide backbone are replaced by a nitrogen atom. nih.gov This modification can impart improved metabolic stability and conformational constraints. nih.gov The synthesis of azapeptides often involves the use of activated carboxylic acid derivatives to acylate hydrazine (B178648) precursors. nih.govmdpi.combiorxiv.org The acyl chloride functionality of this compound makes it a potential reagent for the acylation of a hydrazine component, thereby incorporating the 2,2-bis(acetoxymethyl)propyl moiety into an azapeptide backbone. This could be a strategy to introduce novel side chains or functionalities into these peptidomimetics. researchgate.net

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.gov Their synthesis often involves the modification of the sugar moiety or the nucleobase. nih.gov The 2,2-bis(acetoxymethyl)propyl group from this compound could be envisioned as a novel acyclic side chain for nucleoside analogues. The acyl chloride could be used to acylate a suitable position on a pre-formed nucleoside or a precursor to the nucleobase, leading to a new class of modified nucleosides with potential biological activity.

Strategic Use of the Acetoxymethyl Group in Functional Pro-Molecules

The acetoxymethyl (AM) group is a pivotal pro-moiety in medicinal chemistry and chemical biology, employed to temporarily modify functional groups within a molecule. This strategy is central to the design of "pro-molecules," which are inactive precursors that undergo biotransformation into a pharmacologically active drug or a functional probe. The modification transiently alters the physicochemical properties of the parent molecule, most commonly to enhance its lipophilicity and facilitate passage across cellular membranes.

Masking Polar Functionalities in Chemical Probes and Imaging Agents

A significant challenge in cellular imaging is the delivery of polar fluorescent indicators and chemical probes into the cytosol, as the lipophilic nature of the cell membrane impedes their entry. The acetoxymethyl group provides an elegant solution by masking polar functionalities, such as carboxylic acids and phenols, thereby creating a more lipophilic, uncharged, and cell-permeable derivative. acs.orgthermofisher.com

This approach was famously utilized in the development of calcium ion indicators, where polar carboxyl groups were cloaked as acetoxymethyl (AM) esters. acs.org This modification allows the indicator to diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM esters. This cleavage regenerates the polar carboxyl groups, trapping the now-active, charged indicator inside the cell where it can report on ion concentrations. acs.orgthermofisher.com

This strategy has been extended to create "profluorophores." Phenolic fluorophores, which are workhorses in biological imaging, can be rendered non-fluorescent by masking their phenolic hydroxyl groups with AM ethers. nih.gov This masking locks the molecule in a colorless, non-fluorescent form. Upon enzymatic cleavage of the acetoxymethyl group within a cell, the fluorescent parent molecule is released, leading to a "turn-on" signal. nih.gov This method offers a low background signal and is used to assess cell viability or measure enzymatic activity. nih.gov Furthermore, appending AM ester groups to probes, such as those for detecting hydrogen sulfide, has been shown to enhance their cellular retention. nih.gov

The general mechanism involves two key steps:

Passive Diffusion: The lipophilic AM-esterified pro-molecule permeates the cell membrane.

Enzymatic Activation and Trapping: Intracellular esterases cleave the ester bonds, releasing the polar, active form of the molecule, which is then retained within the cell. thermofisher.com

| Probe/Indicator Class | Masked Functional Group | Purpose of AM Masking | Activation Mechanism |

|---|---|---|---|

| Fluorescent Ion Indicators (e.g., for Ca²⁺) | Carboxylic Acid (-COOH) | Increase membrane permeability. acs.org | Intracellular esterase cleavage to trap the active indicator. thermofisher.com |

| Profluorophores (e.g., Fluorescein, Resorufin derivatives) | Phenolic Hydroxyl (-OH) | Quench fluorescence and improve cell loading. nih.gov | Esterase activity restores the fluorophore, causing a "turn-on" fluorescent signal. nih.gov |

| Reactive Species Probes (e.g., for H₂S) | Carboxylic Acid (-COOH) | Enhance cellular retention and trappability. nih.gov | Cleavage by intracellular esterases prevents the probe from leaking out of the cell. nih.gov |

| Chelating Agents (e.g., Ferrichrome analogue) | Hydroxamate | Convert hydrophilic agent to a lipophilic, cell-permeable form. researchgate.net | Esterase-mediated removal of AM groups to release the active hydrophilic chelator inside the cell. researchgate.net |

Development of Chemically Stable Pro-Molecules with Modulated Reactivity

An effective pro-molecule must possess a delicate balance of stability and reactivity: it needs to be sufficiently stable in aqueous extracellular environments to reach its target but must be readily activated by a specific trigger, typically an enzyme, at the desired site of action. windows.netreddit.com Simple acyl esters, such as acetates, used for masking are often notoriously unstable and prone to spontaneous, non-enzymatic hydrolysis, which can compromise their utility. nih.gov

The acetoxymethyl group confers superior chemical stability compared to simple acetate (B1210297) esters. nih.gov The insertion of an oxygen-methylene linker between the parent molecule and the acetate group insulates the labile ester from the electronic properties of the fluorophore or drug. nih.gov This structural modification significantly increases resistance to premature hydrolysis in aqueous buffers. nih.gov

The reactivity of AM-protected molecules is modulated and controlled by a two-step activation cascade:

Enzyme-Mediated Hydrolysis: The process is initiated by the enzymatic cleavage of the terminal acetate ester by cellular esterases. nih.gov

Spontaneous Decomposition: This enzymatic reaction yields an unstable hemiacetal intermediate, which then undergoes rapid, spontaneous decomposition to release the parent molecule along with formaldehyde. acs.orgnih.gov

This enzyme-triggered mechanism ensures that the active molecule is released predominantly inside the target cells, where esterase concentrations are high. Research on related acyloxymethyl prodrugs shows that the rate of both chemical and enzymatic hydrolysis can be fine-tuned by altering the steric and electronic nature of the pro-moiety, allowing for precise modulation of the pro-molecule's reactivity profile. nih.govresearchgate.net This combination of high chemical stability and specific enzymatic activation makes AM-containing pro-molecules highly reliable tools. researchgate.net

| Protecting Group Strategy | Chemical Stability (in aqueous buffer) | Activation Mechanism | Key Feature |

|---|---|---|---|

| Simple Acetate Ester (e.g., Fluorescein Diacetate) | Low; prone to spontaneous hydrolysis. nih.gov | Enzymatic hydrolysis and spontaneous chemical hydrolysis. | Simplicity of synthesis but suffers from high background signal due to instability. nih.gov |

| Acetoxymethyl (AM) Ether/Ester | High; significantly more resistant to spontaneous hydrolysis. nih.govresearchgate.net | Two-step: Enzymatic cleavage followed by spontaneous decomposition of the hemiacetal intermediate. nih.gov | Combines high stability with specific, enzyme-triggered reactivity for controlled activation. researchgate.net |

Role in Natural Product Derivatization and Analog Synthesis

Natural products are a cornerstone of drug discovery, providing a vast array of structurally diverse and biologically validated scaffolds. unina.it However, native natural products often possess suboptimal pharmacological properties, such as poor water solubility or an inability to cross biological membranes, which limits their therapeutic potential. nih.gov Chemical derivatization is a key strategy to address these limitations and to perform structure-activity relationship (SAR) studies. nih.gov

The acetoxymethyl group serves as a valuable tool for the derivatization of natural products to create novel analogs and pro-molecule versions. By installing AM groups onto polar functionalities (e.g., hydroxyls, carboxylic acids, or amides) present in a complex natural product, its properties can be strategically modified. This approach aligns with modern synthetic strategies like "diverted total synthesis," where a common synthetic pathway is leveraged to produce a library of related analogs for biological evaluation. rsc.orgresearchgate.net

A prime application is the conversion of a hydrophilic natural product into a lipophilic, cell-permeable analog. For instance, a hydrophilic ferrichrome analogue was rendered lipophilic by masking its polar groups with acetoxymethyl protectors. researchgate.net This derivatization enabled the molecule to enter cells, where intracellular esterases would then cleave the AM groups to regenerate the active, hydrophilic parent compound. This strategy allows the natural product to bypass membrane transport limitations and exert its biological function within the intracellular environment. researchgate.net Such derivatization enables the exploration of new biological activities for known natural products and the development of more effective therapeutic agents.

| Natural Product Class | Common Polar Functional Groups | Potential Benefit of AM Derivatization |

|---|---|---|

| Macrolide Antibiotics | Multiple Hydroxyls (-OH) | Enhanced cell penetration; overcoming efflux pumps. |

| Bioactive Peptides | Carboxylic Acids (-COOH), Amides (-CONH-) | Increased oral bioavailability and membrane permeability. |

| Polyphenols | Phenolic Hydroxyls (-OH) | Improved stability and cellular uptake for antioxidant or anticancer activity. |

| Siderophores (e.g., Ferrichrome) | Hydroxamates, Catechols | Creation of lipophilic analogues for intracellular delivery. researchgate.net |

Analytical Methodologies and Structural Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and proton frameworks. For 2,2-DI(Acetoxymethyl)propionyl chloride, ¹H NMR and ¹³C NMR spectroscopy would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. The integration of these signals would correspond to the number of protons in that environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display a single peak for each unique carbon atom in the molecule. The chemical shift of each peak provides information about the electronic environment of the carbon atom.

Expected NMR Data for this compound:

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton/Carbon Type | Chemical Shift (ppm) | Chemical Shift (ppm) |

| Methyl protons of the propionyl group | ~1.3 (s, 3H) | ~20 |

| Methylene protons of the acetoxymethyl groups | ~4.2 (s, 4H) | ~65 |

| Methyl protons of the acetyl groups | ~2.1 (s, 6H) | ~21 |

| Quaternary carbon | - | ~45 |

| Carbonyl carbon of the acetyl groups | - | ~170 |

| Carbonyl carbon of the propionyl chloride group | - | ~175 |

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₉H₁₃ClO₅), the molecular weight is 236.65 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak ([M]⁺˙). However, acyl chlorides are often reactive and may exhibit extensive fragmentation. The fragmentation pattern provides a fingerprint of the molecule, with characteristic losses of functional groups.

Expected Mass Spectrometry Fragmentation Data:

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragment Lost |

| 236/238 | [C₉H₁₃³⁵Cl/³⁷ClO₅]⁺˙ | Molecular ion |

| 201 | [C₉H₁₃O₅]⁺ | Cl |

| 177 | [C₇H₉O₅]⁺ | COCl |

| 159 | [C₇H₉O₄]⁺ | CH₂COCl |

| 143 | [C₆H₇O₄]⁺ | OCOCH₃ |

| 101 | [C₄H₅O₃]⁺ | CH₂(OCOCH₃) |

| 43 | [CH₃CO]⁺ | - |

Note: The presence of chlorine would result in isotopic peaks for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Chromatographic Purification and Analysis

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.

Following the synthesis of this compound, purification is often necessary to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a standard method for this purpose. A suitable stationary phase, such as silica (B1680970) gel, would be used, and the compound would be eluted with an appropriate solvent system, typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The polarity of the eluent would be optimized to achieve good separation of the desired product from impurities.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of a compound and analyzing complex mixtures. A reversed-phase HPLC method would be suitable for this compound.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV (e.g., at 220 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

This method would allow for the separation of the target compound from any non-volatile impurities. The purity of the sample can be determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram.

Advanced Techniques for Reaction Monitoring and Kinetic Studies

In a research context, monitoring the progress of the reaction to form this compound is crucial for optimizing reaction conditions and understanding the reaction kinetics. Advanced analytical techniques can be employed for real-time or near real-time analysis.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy or ReactIR could be used to monitor the disappearance of the starting material's characteristic vibrational bands and the appearance of the product's bands (e.g., the acyl chloride carbonyl stretch). Similarly, rapid sampling and analysis by techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization could provide detailed kinetic profiles of the reaction. These advanced methods offer significant advantages over traditional offline analysis by providing a more dynamic and comprehensive understanding of the chemical transformation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Reactivity and Selectivity

There are no specific quantum chemical calculations reported for 2,2-DI(Acetoxymethyl)propionyl chloride. Such studies, were they to be conducted, would likely employ methods like Density Functional Theory (DFT) to calculate molecular orbital energies (such as the HOMO and LUMO) to predict the molecule's reactivity. The calculations would also help in understanding the electronic distribution and the partial charges on the atoms, particularly the carbonyl carbon, which is the primary site for nucleophilic attack. The influence of the acetoxymethyl substituents on the electron density and stability of the acyl chloride group would be a key area of investigation.

Molecular Modeling of Interactions with Reaction Partners

Specific molecular modeling studies detailing the interactions of this compound with reaction partners are not available. Molecular dynamics simulations could, in theory, be used to model how this molecule would approach and interact with various nucleophiles. mdpi.commdpi.com These simulations would provide insights into the formation of reaction intermediates and transition states, taking into account the steric hindrance presented by the bulky acetoxymethyl groups. Such models would be valuable in rationalizing reaction kinetics and the feasibility of different reaction pathways.

Prediction of Conformational Preferences and Stereochemical Outcomes

There is no published research on the conformational preferences or the prediction of stereochemical outcomes for reactions involving this compound. The molecule possesses rotational freedom around several single bonds, leading to a variety of possible conformations. nih.govresearchgate.netscielo.org.mx Computational methods could be used to determine the lowest energy (most stable) conformations of the molecule, which would be crucial for understanding its reactivity. researchgate.net Furthermore, if the molecule were to react with a chiral nucleophile, predicting the stereochemical outcome would be of significant interest. rsc.orgnih.gov This would typically involve calculating the energies of the diastereomeric transition states to determine which stereoisomer is favored.

Emerging Research Frontiers and Future Prospects

Development of Sustainable Synthetic Approaches

The synthesis of specialty chemicals like 2,2-DI(Acetoxymethyl)propionyl chloride is increasingly guided by the principles of green chemistry. Traditional methods for producing acyl chlorides often involve reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. google.comyoutube.comlibretexts.org Current research is focused on developing more sustainable pathways that minimize waste and energy consumption.

One promising approach is the use of bio-based solvents and catalytic systems. For instance, the use of Cyrene™, a bio-derived solvent, has been shown to be effective for the synthesis of amides from acid chlorides, suggesting its potential applicability in the synthesis and reactions of this compound. Furthermore, the development of catalytic methods that avoid stoichiometric toxic reagents is a key area of investigation. google.comrsc.org The photochemical generation of acyl radicals presents another green alternative to traditional acylation reactions, potentially offering a milder and more sustainable route to derivatives of this compound. rsc.org

Exploration of Novel Catalytic Transformations

The reactivity of the acyl chloride group in this compound makes it a prime candidate for a variety of catalytic transformations. Modern catalysis offers pathways to create complex molecular architectures with high precision and efficiency. The development of novel catalysts for polymerization and functionalization reactions involving this monomer is a significant research frontier.

For instance, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could utilize this compound or its derivatives to create well-defined polymer architectures. The presence of the two acetoxymethyl groups allows for post-polymerization modifications, enabling the synthesis of highly functionalized materials. Research into catalysts that are tolerant of various functional groups is crucial for the successful polymerization of complex monomers like this compound. cmu.edu

Furthermore, catalytic methods for the selective transformation of the acetoxymethyl groups in the presence of the acyl chloride, or vice versa, would open up new synthetic possibilities. This could involve enzymatic catalysis for selective deacetylation or metal-catalyzed cross-coupling reactions at other positions in the molecule, leading to a diverse range of derivatives with tailored properties.

Integration into Materials Science for Advanced Functional Polymers

The di-functional nature of the acetoxymethyl groups, combined with the reactive acyl chloride, makes this compound a highly valuable monomer in materials science for the creation of advanced functional polymers. fiveable.me Its precursor, bis-MPA, is already extensively used in the synthesis of hyperbranched polymers, dendrimers, and biodegradable polyesters for biomedical applications. scientificlabs.co.uknih.govacs.org The acyl chloride derivative would serve as a highly reactive building block for incorporating this trifunctional unit into a variety of polymer backbones.

The integration of this compound into polymer synthesis can lead to materials with unique properties. For example, it can be used to create branched or cross-linked structures, which can significantly influence the mechanical and thermal properties of the resulting polymer. researchgate.net The acetoxymethyl groups can be hydrolyzed to yield hydroxyl groups, which can then be used for further functionalization or to impart hydrophilicity to the polymer.

Emerging trends in polymer science focus on the development of smart polymers that respond to external stimuli, biodegradable polymers for reduced environmental impact, and high-performance polymers for demanding applications. numberanalytics.comlucintel.comlidsen.com The versatility of this compound allows for its potential use in all these areas. For example, it could be incorporated into biodegradable polyesters for drug delivery applications, where the degradation rate can be tuned by the polymer composition and architecture. acs.orgnanotheranosticlab.com

Table 1: Potential Applications of this compound in Advanced Functional Polymers

| Application Area | Polymer Type | Key Feature Conferred by the Monomer |

|---|---|---|

| Biomedical | Biodegradable Polyesters, Dendrimers | Biocompatibility, controlled degradation, high functionality for drug conjugation |

| Coatings | Hyperbranched Polymers | Low viscosity, high solid content, cross-linking capabilities |

| Adhesives | Functionalized Polyurethanes | Enhanced adhesion, tunable mechanical properties |

Design of Next-Generation Chemical Probes and Tools

Chemical probes are essential tools in chemical biology for studying and manipulating biological systems. nih.govnih.gov The design and synthesis of novel chemical probes with enhanced properties is a continuous effort. The structure of this compound offers an interesting scaffold for the development of next-generation chemical probes.

The reactive acyl chloride can be used to attach the molecule to a biomolecule of interest, such as a protein or a nucleic acid, through reaction with nucleophilic residues like lysine (B10760008) or serine. The two acetoxymethyl groups can then serve as handles for further modifications. For example, they can be functionalized with reporter groups, such as fluorophores or biotin, allowing for the detection and visualization of the labeled biomolecule. burleylabs.co.uk

This dual-handle approach could enable the development of multifunctional probes. For instance, one acetoxymethyl group could be attached to a targeting moiety that directs the probe to a specific cellular location, while the other is linked to a therapeutic agent or a photo-cross-linker. This would allow for targeted drug delivery or the identification of protein-protein interactions in living cells. olemiss.edu The development of bio-orthogonal reactions that are compatible with the functional groups present in this compound and its derivatives is a key aspect of advancing their use as chemical probes. burleylabs.co.uk

Table 2: Potential Design of Chemical Probes based on this compound

| Probe Type | Functionalization Strategy | Potential Application |

|---|---|---|

| Fluorescent Probe | Acyl chloride for protein labeling, one acetoxymethyl for fluorophore attachment | Protein tracking and imaging in live cells |

| Affinity-Based Probe | Acyl chloride for target binding, one acetoxymethyl for biotinylation | Target identification and validation |

Q & A

Q. What are the recommended synthetic routes for 2,2-Di(acetoxymethyl)propionyl chloride in laboratory settings?

- Methodological Answer : The synthesis of acyl chlorides like this compound typically involves reacting the corresponding carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions . For example:

Dissolve 2,2-Di(acetoxymethyl)propionic acid in a dry solvent (e.g., dichloromethane).

Add SOCl₂ dropwise at 0–5°C under inert atmosphere (N₂/Ar).

Reflux for 2–4 hours to ensure complete conversion.

Remove excess SOCl₂ and solvent via vacuum distillation.

Critical Considerations :

-

Use molecular sieves or anhydrous salts to maintain moisture-free conditions.

-

Monitor reaction progress via TLC or FTIR to detect residual hydroxyl groups (disappearance of -OH stretch at ~2500–3500 cm⁻¹) .

- Data Table : Common Chlorinating Agents and Conditions

| Agent | Solvent | Temperature | Reaction Time | Yield (%)* |

|---|---|---|---|---|

| SOCl₂ | DCM | Reflux | 2–4 h | 70–85 |

| (COCl)₂ | THF | 0–25°C | 1–2 h | 80–90 |

| PCl₅ | Toluene | 50°C | 6 h | 60–75 |

| *Estimated based on analogous acyl chloride syntheses . |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its reactivity and corrosivity:

- Ventilation : Use fume hoods with ≥100 fpm airflow for all procedures .

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. For spills, add face shields and aprons .

- Storage : Keep in sealed, corrosion-resistant containers (e.g., glass with PTFE-lined caps) at 2–8°C in a dry environment. Avoid contact with water, alcohols, or bases to prevent violent hydrolysis .

- Emergency Response :

- Skin contact: Rinse with water for 15 minutes; apply 1% boric acid solution for neutralization .

- Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or oligomerization) be minimized during acylation with this compound?

- Methodological Answer :

-

Moisture Control : Pre-dry solvents (e.g., molecular sieves for DCM) and substrates. Use Schlenk lines for inert atmosphere .

-

Temperature Modulation : Conduct reactions at –20°C to slow hydrolysis while maintaining reactivity.

-

Catalyst Optimization : Add catalytic Lewis acids (e.g., InCl₃) to enhance electrophilicity of the acyl chloride, reducing reaction time and side products .

-

Workup : Quench excess reagent with dry methanol at low temperatures, followed by rapid extraction to isolate the product .

- Data Table : Stability Under Various Conditions

| Condition | Half-Life (25°C)* | Observations |

|---|---|---|

| Dry N₂ atmosphere | >48 h | No degradation |

| 50% RH humidity | 2–3 h | Rapid hydrolysis to carboxylic acid |

| In presence of EtOH | <1 h | Exothermic esterification |

| *Based on propionyl chloride analogs . |

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR: Look for acetyl methyl protons at δ 2.0–2.1 ppm and chloride-adjacent CH₂ groups at δ 3.5–4.0 ppm.

- ¹³C NMR: Carbonyl (C=O) signals at ~170–175 ppm; quaternary carbons at ~45–50 ppm .

- FTIR : Confirm acyl chloride C=O stretch at ~1800 cm⁻¹ and absence of -OH bands.

- Mass Spectrometry : ESI-MS in negative mode for molecular ion [M–Cl]⁻ or HRMS for exact mass validation.

- X-ray Crystallography : For solid derivatives, resolve steric effects of acetoxymethyl groups on molecular geometry .

Q. How do steric effects from the acetoxymethyl groups influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The bulky acetoxymethyl substituents reduce reactivity by:

- Steric Hindrance : Slowing nucleophilic attack at the carbonyl carbon. Compare kinetics with less-hindered analogs (e.g., propionyl chloride) via pseudo-first-order rate constants .

- Electronic Effects : Electron-withdrawing acetate groups increase electrophilicity, partially offsetting steric limitations.

Experimental Design : - Perform competitive reactions with primary vs. secondary amines.

- Monitor yields and byproducts (e.g., amides vs. esters) using HPLC or GC-MS .

Contradictions and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.